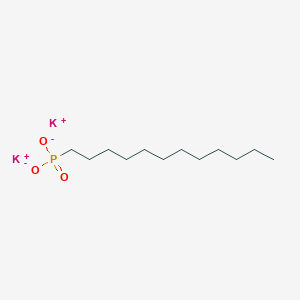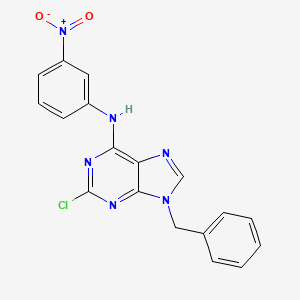
N,N-Diethyl-4-phenylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-phenylthiazol-2-amine is a chemical compound with the molecular formula C13H16N2S. It belongs to the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical properties and reactivity to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-phenylthiazol-2-amine can be synthesized using various methods. One common approach is the Hantzsch method, which involves the cyclization of appropriate precursors under specific conditions. The synthesis typically involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. The use of advanced techniques such as single-crystal X-ray diffraction studies can confirm the formation of the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-phenylthiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-phenylthiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,4-Diphenylthiazol-2-amine: This compound shares a similar thiazole ring structure and exhibits comparable biological activities.
4-Phenylthiazol-2-amine: Another related compound with a thiazole ring, known for its potential anticancer activity.
Uniqueness
N,N-Diethyl-4-phenylthiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
75654-98-7 |
|---|---|
Fórmula molecular |
C13H16N2S |
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
N,N-diethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-3-15(4-2)13-14-12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
KORHRZLLIUEBSB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=CS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















